![molecular formula C10H13BrO B13169450 (1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol](/img/structure/B13169450.png)
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol
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Overview
Description
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol typically involves the bromination of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol. This can be achieved using bromine or other brominating agents under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding hydrocarbon.
Substitution: The major products depend on the nucleophile used, such as alcohols, nitriles, or amines.
Scientific Research Applications
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: The precursor to (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol, lacking the bromine atom.
(1R)-2-chloro-1-(3,4-dimethylphenyl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1R)-2-iodo-1-(3,4-dimethylphenyl)ethan-1-ol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (1R)-2-bromo-1-(3,4-dimethylphenyl)ethan-1-ol imparts unique reactivity compared to its chloro and iodo analogs. Bromine is more reactive than chlorine but less reactive than iodine, making this compound particularly useful in specific synthetic applications.
Biological Activity
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol is a chiral compound with significant biological activity, primarily due to its structural features that allow interaction with various biological targets. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.
- Molecular Formula : C10H13BrO
- Molecular Weight : 229.11362 g/mol
- CAS Number : 31494214
The compound's structure features a bromine atom and a hydroxyl group, contributing to its reactivity and biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways and biochemical reactions.
- Receptor Binding : It has the potential to bind to various receptors, which can lead to changes in cellular signaling pathways and physiological responses.
- Electrophilic Reactions : The presence of the bromine atom allows for electrophilic substitution reactions, which can alter the reactivity of biological molecules.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Its ability to disrupt microbial cell membranes or inhibit enzyme functions is under investigation. Studies have shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it could inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. This aspect is particularly relevant in the context of chronic inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Applications in Medicinal Chemistry
Due to its unique properties, this compound is being explored for various applications:
- Drug Development : Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic disorders.
- Synthesis of Chiral Compounds : It serves as an important intermediate in synthesizing other chiral molecules used in pharmaceuticals .
- Research Tool : The compound is utilized in studying enzyme-catalyzed reactions and metabolic pathways, providing insights into biochemical processes .
Properties
Molecular Formula |
C10H13BrO |
---|---|
Molecular Weight |
229.11 g/mol |
IUPAC Name |
(1R)-2-bromo-1-(3,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO/c1-7-3-4-9(5-8(7)2)10(12)6-11/h3-5,10,12H,6H2,1-2H3/t10-/m0/s1 |
InChI Key |
PHRIPEMLGIZCFK-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H](CBr)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CBr)O)C |
Origin of Product |
United States |
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